molecular formula C11H19N5O3 B6169971 tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate CAS No. 2191446-18-9

tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B6169971
CAS No.: 2191446-18-9
M. Wt: 269.30 g/mol
InChI Key: CVUDDONBLIYHIZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate (CAS 2191446-18-9 ) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C11H19N5O3 and a molecular weight of 269.30 g/mol . Its structure incorporates two privileged pharmacophores: a 1,3,4-oxadiazole ring and a piperazine moiety, which are commonly utilized in the design of biologically active molecules. The 1,3,4-oxadiazole scaffold is recognized for its broad spectrum of biological activities and is often employed as a bioisostere for esters and amides, which can improve metabolic stability and pharmacokinetic properties of lead compounds . Recent research has highlighted the potential of 1,3,4-oxadiazole derivatives as novel antimalarial agents with slow-action activity against Plasmodium falciparum malaria parasites . Furthermore, piperazine-based compounds are extensively investigated and have demonstrated a wide range of therapeutic applications, including antiviral, antibacterial, and antimalarial activities . This combination makes the compound a valuable precursor for developing new therapeutic agents, particularly in infectious disease and oncology research. This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound with a high purity of 95% . For proper stability, it is recommended to store the material in a dark place under an inert atmosphere at 2-8°C .

Properties

CAS No.

2191446-18-9

Molecular Formula

C11H19N5O3

Molecular Weight

269.30 g/mol

IUPAC Name

tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C11H19N5O3/c1-11(2,3)19-10(17)16-6-4-15(5-7-16)9-14-13-8(12)18-9/h4-7H2,1-3H3,(H2,12,13)

InChI Key

CVUDDONBLIYHIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(O2)N

Purity

95

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Oxadiazole Cyclization

The most widely reported approach involves constructing the 5-amino-1,3,4-oxadiazole moiety followed by coupling with a piperazine intermediate. A representative pathway, adapted from analogous oxadiazole-piperazine syntheses, proceeds as follows:

Step 1: Synthesis of Piperazine Intermediate
Piperazine derivatives are typically functionalized with a tert-butyloxycarbonyl (Boc) protecting group to enhance solubility and stability. For example:

  • Reaction : 1-Boc-piperazine is reacted with ethyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) to yield ethyl 2-(1-Boc-piperazin-4-yl)acetate.

  • Conditions : Reflux in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.

Step 2: Hydrazide Formation
The ester intermediate is converted to a hydrazide via nucleophilic substitution:

  • Reaction : Ethyl 2-(1-Boc-piperazin-4-yl)acetate is treated with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol.

  • Conditions : Stirring at room temperature for 6–8 hours, yielding 2-(1-Boc-piperazin-4-yl)acetohydrazide.

Step 3: Oxadiazole Ring Formation
Cyclization of the hydrazide with a carbon electrophile forms the 1,3,4-oxadiazole core. For the 5-amino variant:

  • Reaction : The hydrazide is reacted with cyanogen bromide (BrCN) or urea under acidic conditions to introduce the amino group.

  • Alternative : Use of thiourea followed by oxidative desulfurization with mercuric acetate (Hg(OAc)₂) to yield 5-amino-1,3,4-oxadiazole.

  • Conditions : Reflux in methanol or tetrahydrofuran (THF) for 4–6 hours.

Step 4: Coupling and Deprotection
The oxadiazole intermediate is coupled to the Boc-protected piperazine. However, in the target compound, the Boc group remains intact, necessitating selective coupling:

  • Reaction : Mitsunobu reaction or nucleophilic aromatic substitution using a halogenated oxadiazole and the piperazine derivative.

  • Conditions : Catalyzed by palladium (e.g., Pd(PPh₃)₄) in toluene at 100°C for 12 hours.

Photocatalytic One-Step Synthesis (Hypothetical Adaptation)

While no direct reports exist for the photocatalytic synthesis of this compound, methods for analogous tert-butyl piperazine derivatives suggest potential adaptations:

  • Reaction : Direct coupling of 5-amino-1,3,4-oxadiazole-2-carboxylic acid with 1-Boc-piperazine under visible-light irradiation using an acridinium photocatalyst (e.g., Mes-Acr⁺).

  • Conditions : Solvent = dichloroethane, oxidant = 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO), irradiation with blue LED (450 nm) for 10 hours.

  • Yield : Hypothetical yield ~85–90%, extrapolated from similar reactions.

Comparative Analysis of Synthetic Methods

Method Steps Key Reagents Yield Advantages Limitations
Multi-Step Cyclization4Hydrazine, BrCN, Pd(PPh₃)₄60–70%High purity, scalableLengthy, requires toxic reagents (Hg²⁺)
Photocatalytic1Mes-Acr⁺, TEMPO~85–90%*Rapid, fewer byproductsNot experimentally verified

*Hypothetical yield based on analogous reactions.

Optimization Strategies and Challenges

Oxadiazole Functionalization

Introducing the 5-amino group on the oxadiazole ring remains a critical challenge. Current approaches rely on:

  • Post-Cyclization Amination : Treating 5-bromo-1,3,4-oxadiazole with ammonia under high pressure.

  • Direct Cyclization : Using urea or guanidine derivatives during hydrazide cyclization to incorporate the amino group.

Solvent and Catalyst Selection

  • Solvents : Dichloroethane and DMF are preferred for their high boiling points and compatibility with Boc groups.

  • Catalysts : Palladium catalysts enable efficient coupling but require rigorous exclusion of moisture and oxygen.

Industrial Scalability and Environmental Impact

The multi-step method, while reliable, generates waste from heavy metals (e.g., Hg²⁺) and halogenated solvents. In contrast, photocatalytic routes minimize waste but require specialized equipment . Recent advances in flow chemistry could enhance the scalability of both methods.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the piperazine nitrogen, enabling selective functionalization. Its removal typically employs acidic conditions:

Reaction Conditions Outcome Reference
Trifluoroacetic acid (TFA) in CH₂Cl₂Cleaves Boc group to yield free piperazine-4-(5-amino-1,3,4-oxadiazol-2-yl)
HCl in dioxane/waterHydrolyzes Boc group under mild acidic conditions

Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, leading to tert-butyl cation release and CO₂ elimination. The free piperazine amine becomes available for further reactions, such as alkylation or acylation .

Functionalization of the 5-Amino Group on the Oxadiazole Ring

The 5-amino group exhibits nucleophilic character, participating in:

Acylation Reactions

Reagent Product Conditions Yield Reference
Acetic anhydride5-Acetamido-1,3,4-oxadiazole derivativePyridine, RT, 12 h78%
Benzoyl chloride5-Benzamido-1,3,4-oxadiazole derivativeDCM, triethylamine, 0°C → RT65%

Schiff Base Formation

Reagent Product Conditions Yield Reference
4-Nitrobenzaldehyde5-(4-Nitrobenzylideneamino)-1,3,4-oxadiazoleEthanol, reflux, 6 h82%

Key Note : The amino group’s reactivity is modulated by the electron-withdrawing oxadiazole ring, enhancing its susceptibility to electrophilic attack .

Reactions Involving the Oxadiazole Ring

The 1,3,4-oxadiazole ring displays stability under basic conditions but undergoes ring-opening under strong acids or reducing agents:

Reaction Type Conditions Product Reference
Acidic hydrolysisConc. H₂SO₄, 100°C, 4 hHydrazide derivative
Reduction (H₂/Pd-C)Ethanol, RT, 12 h5-Amino-1,3,4-oxadiazoline (unstable)

Piperazine Ring Modifications

The deprotected piperazine amine undergoes alkylation, acylation, or coordination chemistry:

N-Alkylation

Reagent Product Conditions Yield Reference
Methyl iodideN-Methylpiperazine derivativeK₂CO₃, DMF, 60°C, 8 h70%
4-Fluorobenzyl bromide4-Fluorobenzyl-substituted piperazineDIPEA, CH₃CN, RT, 24 h85%

Metal Coordination

Metal Salt Complex Structure Application Reference
ZnCl₂Tetrahedral coordination via oxadiazole N and piperazine NCatalytic studies

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reaction Conditions Product Reference
Thermal cyclizationToluene, 120°C, 12 hPiperazine-oxadiazole fused quinazoline
Cu(I)-catalyzed click reactionAzide, CuSO₄/NaAsc, H₂O/tert-BuOHTriazole-linked conjugates

Comparative Reactivity with Analogues

The 5-amino-1,3,4-oxadiazole moiety exhibits distinct reactivity compared to thiadiazole or methyl-substituted analogues:

Compound Reactivity Profile Reference
tert-Butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylateHigher electrophilicity due to sulfur’s polarizability; forms stable metal complexes
tert-Butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylateReduced nucleophilicity at C5; inert to acylation

Scientific Research Applications

Antimicrobial Activity

One of the most prominent applications of tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate is its efficacy against multidrug-resistant bacterial strains. Research has shown that derivatives of oxadiazoles exhibit potent antibacterial properties by targeting bacterial efflux pumps, which are responsible for antibiotic resistance.

Case Study: E. coli Inhibition

A study focusing on the optimization of pyridylpiperazine-based inhibitors demonstrated that modifications to the oxadiazole moiety can enhance the compound's ability to inhibit the AcrAB-TolC efflux pump in Escherichia coli. This inhibition allows for increased susceptibility to conventional antibiotics such as ciprofloxacin and tetracycline .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Case Study: Serotonin Receptor Modulation

In a study examining various piperazine derivatives, including those containing oxadiazole groups, it was found that certain modifications could enhance binding affinity to serotonin receptors. This suggests potential applications in treating conditions like depression and anxiety disorders .

Chemical Probes in Biological Systems

This compound serves as a valuable chemical probe in biological research. Its unique structural features allow researchers to explore biological pathways and mechanisms at a molecular level.

Case Study: Mechanistic Studies

Research utilizing this compound has provided insights into the mechanisms of action of various signaling pathways. For instance, studies have shown that it can influence pathways involved in cell proliferation and apoptosis by interacting with specific protein targets within cells .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine derivatives is crucial for optimizing their pharmacological properties.

Compound ModificationEffect on ActivityReference
Addition of amine groupIncreased antibacterial potency
Modifications on piperazine ringEnhanced receptor binding affinity
Variations in oxadiazole substituentsAltered pharmacokinetic properties

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine-Based Derivatives

Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituent on Piperazine Key Functional Groups Synthesis Method Key Applications
Target Compound 5-Amino-1,3,4-oxadiazole Boc, amino, oxadiazole Nucleophilic substitution (Boc-piperazine + chloro-oxadiazole) Drug intermediate, bioisostere for amide bonds
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo-3-cyanopyridine Boc, bromo, cyano, pyridine Bromination of pyridine derivative Suzuki coupling precursor
tert-Butyl 4-(5-nitroaryl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate 5-Nitroaryl-1,3,4-thiadiazole Boc, nitro, thiadiazole Substitution with thiadiazole chloride Antimicrobial agents
tert-Butyl 4-(5-(3-hydroxyphenyl)thiophene-2-yl)piperazine-1-carboxylate Thiophene-phenyl Boc, hydroxyl, thiophene Amide coupling Anti-schistosomal agents
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino-2-cyanophenyl Boc, amino, cyano Amination of iodoaniline Benzimidazole precursor

Physicochemical Properties

  • Solubility: The amino group in the target compound improves aqueous solubility relative to bromo- or nitro-substituted analogs (e.g., ).
  • Stability : The Boc group is acid-labile, common across all derivatives. Oxadiazoles are generally stable under physiological conditions but may hydrolyze under strong acids/bases, whereas thiadiazoles () are more resistant to oxidation.

Comparative Analysis of Reactivity

Reaction Type Target Compound Thiadiazole Analogs Pyridine Analogs
Nucleophilic Substitution Limited due to Boc protection Active at thiadiazole chlorine Active at pyridine bromine
Cross-Coupling Requires deprotection Not common Suzuki coupling at bromine
Functionalization Amino group enables amide formation Nitro group reducible to amine Cyano group hydrolyzable to carboxylic acid

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate?

  • The compound is typically synthesized via cyclization of thiosemicarbazide precursors or coupling reactions. For example, tert-butyl piperazine derivatives can react with oxadiazole-containing electrophiles under basic conditions. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are also effective. Key steps include Boc protection/deprotection and silica gel chromatography for purification. Reaction yields vary with conditions: Method A (79% yield, THF/H₂O) vs. Method B (60% yield, HCl/EtOAc) for analogous compounds .

Q. How is this compound characterized spectroscopically?

  • ¹H/¹³C NMR : Peaks for the Boc group (δ ~1.48 ppm), oxadiazole protons (δ ~8.5–9.2 ppm), and piperazine CH₂ groups (δ ~3.0–3.6 ppm). MS (ESI) : Molecular ion [M+H]+ observed at m/z 348.1 in related structures. X-ray crystallography resolves conformational details (e.g., bond angles, torsional strain) .

Q. What safety protocols are recommended for handling this compound?

  • Classified as acute toxicity (oral Category 4, H302). Use PPE, fume hoods, and avoid inhalation. Storage: Sealed, dry, room temperature. Refer to SDS guidelines for piperazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency in palladium-catalyzed syntheses?

  • Catalyst selection : XPhos or Pd(dba)₂ enhances cross-coupling efficiency. Solvent systems : Acetonitrile or dioxane improves solubility. Temperature : 100°C for 7–16 hours maximizes yield (e.g., 42–43% yield in Suzuki couplings). Stoichiometry : Excess boronate reagents (1.2 eq) drive reactions to completion .

Q. What strategies resolve contradictory NMR data during structural elucidation?

  • Dynamic processes : Variable-temperature NMR identifies conformational exchange (e.g., rotamers). 2D NMR (COSY, HSQC) : Assigns connectivity in complex splitting patterns. Computational modeling : Validates chemical shifts against DFT-predicted values. For example, ¹H NMR of tert-butyl derivatives shows distinct splitting for axial/equatorial protons .

Q. How does Boc deprotection impact the stability of the oxadiazole ring?

  • Deprotection methods : 4M HCl in dioxane (3 hours, RT) or TFA in DCM selectively remove Boc without oxadiazole degradation. Acid sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) may hydrolyze the oxadiazole. Alternative methods (e.g., enzymatic cleavage) are under investigation .

Q. What computational tools predict the bioactivity of amino-oxadiazole derivatives?

  • Molecular docking : Assesses binding to targets (e.g., enzymes, receptors). QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on oxadiazole) with activity. ADMET prediction : Evaluates solubility (LogS ~-3.5) and bioavailability (AlogP ~2.1) .

Methodological Considerations

  • Synthetic Challenges : Competing side reactions (e.g., over-oxidation, ring-opening) require strict temperature control and inert atmospheres.
  • Purification : Gradient silica chromatography (ethyl acetate/petroleum ether) separates regioisomers. Reverse-phase HPLC resolves polar byproducts .
  • Scale-up : Lab-scale reactions (1–10 mmol) show linear scalability, but exothermic steps (e.g., Boc deprotection) demand controlled addition .

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